molecular formula C18H21FN2 B502666 1-Benzyl-N-(4-Fluorphenyl)piperidin-4-amin CAS No. 131587-27-4

1-Benzyl-N-(4-Fluorphenyl)piperidin-4-amin

Katalognummer B502666
CAS-Nummer: 131587-27-4
Molekulargewicht: 284.4g/mol
InChI-Schlüssel: GCHCRHBAGFHFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine, also known as 4-Fluoro-N-benzylpiperidine, is a synthetic compound that has been studied for its potential uses in various scientific research applications. 4-Fluoro-N-benzylpiperidine is a fluorinated piperidine derivative, a type of molecule that has been of interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound has been studied in recent years due to its potential uses as a ligand in drug development, as a catalyst in organic synthesis, and as a potential therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

Synthetische Opioide

1-Benzyl-N-(4-Fluorphenyl)piperidin-4-amin ist eine Substanzgruppe von Fentanyl-Analoga und fällt unter die Wirkstoffgruppe der synthetischen Opioide . Synthetische Opioide werden in der medizinischen Praxis wegen ihrer analgetischen Eigenschaften eingesetzt, haben aber auch ein hohes Sucht- und Missbrauchspotenzial.

Flammschutz

Diese Verbindung wurde zur Verbesserung der Flammschutzwirkung von Epoxidharz (EP) verwendet. Es wurde ein fluorhaltiges Diphenylphosphinoxid-Derivat (Benzyl(4-Fluorphenyl)phenylphosphinoxid, BFPPO) hergestellt und zur Verbesserung der Flammschutz- und Dielektrizitätseigenschaften von Epoxidharz verwendet . Die resultierenden EP-Duromere erreichten einen Limiting Oxygen Index (LOI) von 34,0 % und eine UL-94 V-0-Bewertung, wenn der Phosphorgehalt 0,9 Gew.-% betrug .

Dielektrische Eigenschaften

Die Einarbeitung von BFPPO reduzierte die Dielektrizitätskonstante und den Dielektrizitätsverlustfaktor der EP-Duromere bei verschiedenen Frequenzen . Dies deutet auf potenzielle Anwendungen von BFPPO-modifizierten EP-Duromeren im Bereich der fortschrittlichen elektronischen Materialien hin.

Flüssigchromatographie und elektrochemische Detektion

N-(4-Fluorphenyl)piperidin-4-amin wurde im Zusammenhang mit der Flüssigchromatographie und der elektrochemischen Detektion untersucht. Die Forschung in diesem Bereich konzentriert sich auf Derivatisierungsmethoden für Amine, die Verbesserung der Nachweisgrenzen und das Verständnis des elektrochemischen Verhaltens dieser Verbindungen.

Wärmefreisetzungsrate

BFPPO-modifizierte EP-Duromere zeigten eine geringere Wärmefreisetzungsrate und eine geringere Gesamtwärmefreisetzung im Vergleich zu reinem EP . Dies ist vorteilhaft in Anwendungen, bei denen die Wärmeableitung entscheidend ist.

Radikalfänger

Mechanistische Studien ergaben, dass BFPPO seine flammhemmende Wirkung durch das Abfangen von freien Radikalen entfaltete, die für die Verbrennung erforderlich sind . Diese Eigenschaft kann in verschiedenen Anwendungen nützlich sein, bei denen die Radikalfänger-Aktivität gewünscht ist.

Wirkmechanismus

Target of Action

The compound 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a synthetic opioid, which is a part of the Fentanyl analogues . The primary targets of opioids are the opioid receptors, which are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them. This binding can inhibit the release of neurotransmitters, leading to changes in the perception of pain in the body .

Biochemical Pathways

The metabolism of new fentanyl analogs, such as this compound, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on the known pharmacokinetics of fentanyl and its analogs, it can be inferred that this compound may have similar properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the opioid receptors. This interaction can lead to analgesic effects due to the inhibition of neurotransmitter release . It can also lead to adverse effects, including addiction and potentially severe adverse effects including coma and death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .

Biochemische Analyse

Biochemical Properties

. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .

Cellular Effects

. These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

. This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

. This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

. This can be directed by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCRHBAGFHFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037061
Record name Despropionyl N-benzyl p-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131587-27-4
Record name Despropionyl N-benzyl p-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzylpiperidone (2 g), dissolved in toluene (10 cc), is stirred under argon for 48 hours at room temperature in the presence of 4-fluoroaniline (1.4 g) and 5 Å molecular sieve (4 g). After filtration and concentration to dryness under reduced pressure (5.2 kPa), yellow crystals are obtained, which are then dissolved in methanol (30 cc). This solution is then added to a solution, cooled to 0°-5° C., of sodium cyanoborohydride (1.34 g) and zinc chloride (1.4 g) in methanol (20 cc). After 20 hours at room temperature, the product is taken up with 10N sodium hydroxide solution (5 cc) and with water (20 cc) and the mixture is heated to reflux for 1 hour. The mixture is filtered through a sinter and the filtrate is extracted twice with dichloromethane (100 cc). The organic phase is then dried over magnesium sulphate and thereafter concentrated to dryness under reduced pressure (5.2 kPa). N-Benzyl-4-(4-fluoroanilino)piperidine (2.8 g) is thereby obtained in the form of a whitish powder, m.p. 84° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (32.7 g), N-benzylpiperidinone (106.0 g) and acetic acid (106.0 g) in 1,2-dichlorethane (1200 ml) is brought to a temperature below 15° C. To the stirred solution is added slowly a suspension of acetic acid (495.0 g) and sodium borohydride (31.2 g). After 2 h stirring at 15° C. and another 2 h at r.t., the solvent is removed in vacuo. Ethyl acetate (500 ml) and water (700 ml) are added under stirring and the resulting mixture is neutralised with sodium carbonate (ca. 250 g). The organic phase is separated, washed with a 2 M NaHCO3 solution (100 ml) and water (100 ml) and dried with sodium sulphate. 53.8 g product is obtained as orange crystals after removal of the solvent and recrystallisation from ether/petroleum ether. Mp. 90-92° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
495 g
Type
reactant
Reaction Step Four
Quantity
31.2 g
Type
reactant
Reaction Step Four
Quantity
1200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.